UbcH5c-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

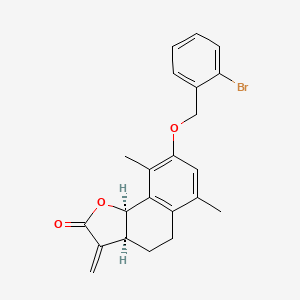

Structure

2D Structure

3D Structure

Properties

CAS No. |

2109805-97-0 |

|---|---|

Molecular Formula |

C22H21BrO3 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

(3aS,9bR)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m0/s1 |

InChI Key |

IRBNWCSCHCJSLT-LAUBAEHRSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1CC[C@@H]3[C@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br |

Origin of Product |

United States |

Foundational & Exploratory

UbcH5c-IN-1 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of UbcH5c-IN-1

Introduction

The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, signaling, and the regulation of numerous cellular processes. This cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). UbcH5c (also known as UBE2D3) is a member of the E2 family and plays a pivotal role in catalyzing the transfer of ubiquitin to substrate proteins, thereby influencing pathways such as NF-κB signaling, DNA repair, and cell cycle progression.[1][2][3] Dysregulation of UbcH5c has been implicated in various diseases, including inflammatory conditions and cancers, making it an attractive therapeutic target.[1][4] this compound is a potent and selective small-molecule inhibitor designed to target this key E2 enzyme. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a highly specific, irreversible inhibitor of the UbcH5c enzyme. Its primary mechanism involves the formation of a covalent bond with a critical cysteine residue within the enzyme's active site.

-

Covalent Binding: The inhibitor specifically targets Cysteine 85 (Cys85), the active site residue of UbcH5c.[5] This cysteine is essential for the catalytic function of the enzyme.

-

Disruption of Thioester Formation: In the canonical ubiquitination pathway, UbcH5c forms a thioester-linked conjugate with the C-terminus of ubiquitin.[1] This UbcH5c~Ub conjugate is then recruited by an E3 ligase to transfer ubiquitin to a target substrate. By covalently binding to Cys85, this compound physically blocks the formation of this crucial thioester intermediate, effectively halting the entire downstream ubiquitination process mediated by UbcH5c.

Downstream Signaling Pathways Affected

By inactivating UbcH5c, this compound modulates several important cellular signaling pathways. The most well-characterized of these is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cell survival.

-

NF-κB Pathway: UbcH5c is a critical regulator for the stability of inhibitor of apoptosis proteins (IAPs), which function as E3 ligases.[1] In the TNF-α signaling cascade, UbcH5c, in conjunction with c-IAP1, promotes the polyubiquitination of RIP1, leading to the activation of the IKK complex.[1] IKK then phosphorylates IκBα, marking it for degradation and allowing NF-κB to translocate to the nucleus and activate target gene expression.[1] A similar UbcH5c inhibitor, DHPO, has been shown to inhibit UbcH5c-mediated IκBα degradation and subsequent NF-κB activation.[4] Therefore, this compound is proposed to suppress NF-κB activation by preventing the necessary ubiquitination steps that lead to IκBα degradation.

-

Other Implicated Pathways: UbcH5c is also involved in the regulation of other key proteins, including the tumor suppressor p53, Proliferating Cell Nuclear Antigen (PCNA), and NEMO.[2][3][4] Its inhibition could therefore have broader effects on cell cycle control, DNA damage response, and apoptosis.[4]

Quantitative Data

The potency and binding characteristics of UbcH5c inhibitors have been quantified through various biochemical and cellular assays.

| Compound | Target | Assay Type | Value | Reference |

| This compound | E2 UbcH5c | Binding Affinity (K_d) | 283 nM | [5] |

| DHPO | UbcH5c | Binding Affinity (K_D) | 37.5 µM | [4] |

| This compound | Adjuvant Arthritis (Rat Model) | In vivo Efficacy | 5 and 20 mg/kg, p.o. | [5] |

Key Experimental Protocols

The mechanism and efficacy of UbcH5c inhibitors are validated through a series of specialized experiments.

In Vitro Ubiquitination Assay

This assay directly measures the enzymatic activity of UbcH5c and its inhibition.

Objective: To determine if this compound inhibits the formation of polyubiquitin chains in a reconstituted system.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT) is prepared containing recombinant E1 activating enzyme, UbcH5c (E2), a relevant E3 ligase (e.g., cIAP1 or CHIP), and ubiquitin.[6]

-

Inhibitor Incubation: UbcH5c is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time to allow for covalent modification.

-

Initiation of Reaction: The ubiquitination reaction is initiated by the addition of ATP (2 mM).[6] The mixture is then incubated at 30°C or 37°C for a period ranging from 30 minutes to 2 hours.[6]

-

Termination and Analysis: The reaction is stopped by adding LDS sample buffer.[6] The samples are then resolved by SDS-PAGE and transferred to a membrane for Western blotting.

-

Detection: The formation of polyubiquitin chains is detected using an anti-ubiquitin antibody. A decrease in the high molecular weight smear of polyubiquitin in the presence of this compound indicates successful inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of an inhibitor to its target protein within a cellular context.

Objective: To confirm that this compound binds to and stabilizes UbcH5c protein in intact cells.

Methodology:

-

Cell Treatment: Pancreatic cancer cells (e.g., Panc1) are treated with this compound or a vehicle control for a set duration.[4]

-

Cell Lysis and Heating: Cells are harvested and lysed. The resulting cell lysate is divided into aliquots, which are then heated to a range of temperatures (e.g., 40°C to 60°C) for a short period (e.g., 3 minutes).[4]

-

Separation of Aggregates: The heated lysates are centrifuged at high speed to pellet the denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.

-

Analysis: The amount of soluble UbcH5c remaining in the supernatant at each temperature is quantified by Western blot analysis using an anti-UbcH5c antibody.[4]

-

Interpretation: Ligand binding typically increases the thermal stability of a protein. A shift to a higher temperature for UbcH5c denaturation in the inhibitor-treated samples compared to the control confirms target engagement.[4]

Animal Model of Adjuvant-Induced Arthritis

This in vivo model is used to assess the therapeutic potential of this compound in a disease context.

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in rats by immunization with Freund's Adjuvant (CFA).[5]

-

Drug Administration: Following the onset of disease (e.g., day 10 post-immunization), rats are treated daily with oral administrations (p.o.) of this compound (e.g., 5 and 20 mg/kg) or a vehicle control.[5]

-

Efficacy Assessment: The severity of arthritis is monitored over the treatment period (e.g., 10-20 days). Key endpoints include:

-

Arthritis Index Score: A visual scoring system to grade the inflammation in the paws.

-

Hind Paw Swelling: Measured using a plethysmometer or calipers.[5]

-

-

Analysis: A significant decrease in the arthritis index score and paw swelling in the treated groups compared to the vehicle control group demonstrates the in vivo efficacy of the inhibitor.[5]

Visualizations

Signaling Pathway

Caption: UbcH5c in the NF-κB pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow diagram for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship

Caption: Logical flow of this compound's mechanism from molecular to cellular effects.

References

- 1. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UbcH5C (D60E2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 3. UBE2D3 ubiquitin conjugating enzyme E2 D3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro ubiquitination assay [bio-protocol.org]

UbcH5c-IN-1: A Selective Covalent Inhibitor of the Ubiquitin-Conjugating Enzyme UbcH5c

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UbcH5c-IN-1, a potent and selective covalent inhibitor of the human ubiquitin-conjugating enzyme UbcH5c. This document details the inhibitor's mechanism of action, binding kinetics, and its effects in cellular and in vivo models. It is designed to be a core resource for researchers in ubiquitination, inflammation, and drug discovery.

Introduction

UbcH5c, also known as UBE2D3, is a member of the E2 ubiquitin-conjugating enzyme family. These enzymes play a pivotal role in the ubiquitination cascade, a post-translational modification process that governs a vast array of cellular functions. UbcH5c is particularly implicated in inflammatory signaling pathways, most notably the TNF-α-induced NF-κB pathway, as well as in the regulation of the tumor suppressor p53 and DNA repair processes. Its involvement in these critical pathways makes it an attractive therapeutic target for a range of diseases, including rheumatoid arthritis and cancer.

This compound, also identified as compound 6d in its discovery publication, is a novel small molecule inhibitor derived from α-santonin. It has been shown to selectively and covalently bind to the active site cysteine (Cys85) of UbcH5c, thereby inhibiting its enzymatic activity. This guide will delve into the quantitative data, experimental methodologies, and signaling pathway context relevant to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, inhibitory activity, and selectivity.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Method |

| Kd (Binding Affinity) | 283 nM | BIAcore |

| IC50 (NF-κB Inhibition) | 1.8 µM | NF-κB Luciferase Reporter Assay |

Table 2: Selectivity Profile of this compound

| Enzyme | Inhibition (%) at 10 µM | Method |

| UbcH5c | >95% | In vitro Ubiquitination Assay |

| UbcH5a | <10% | In vitro Ubiquitination Assay |

| UbcH5b | <10% | In vitro Ubiquitination Assay |

| UbcH2 | Not reported | |

| UbcH6 | Not reported | |

| UbcH7 | Not reported | |

| UbcH13 | Not reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Ubiquitination Assay

This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of UbcH5c.

Materials:

-

Recombinant human E1 enzyme (UBE1)

-

Recombinant human E2 enzymes (UbcH5c, UbcH5a, UbcH5b)

-

Recombinant human E3 ligase (e.g., TRAF6)

-

Biotinylated ubiquitin

-

ATP solution

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM DTT)

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels and Western blotting reagents

-

Streptavidin-HRP conjugate

Procedure:

-

Prepare the ubiquitination reaction mixture in a total volume of 50 µL containing ubiquitination buffer, 100 nM E1, 500 nM of the respective E2 enzyme, 1 µM E3 ligase, and 5 µM biotinylated ubiquitin.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

-

Initiate the reaction by adding 2 mM ATP.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

-

Detect the ubiquitinated proteins by Western blotting using a streptavidin-HRP conjugate.

-

Quantify the band intensities to determine the percentage of inhibition.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway.[1]

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Human TNF-α

-

This compound (dissolved in DMSO)

-

Dual-Glo Luciferase Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 10 ng/mL of TNF-α for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

BIAcore (Surface Plasmon Resonance) Analysis

This technique is employed to determine the binding affinity and kinetics of this compound to UbcH5c.

Materials:

-

BIAcore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human UbcH5c

-

This compound at various concentrations

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize recombinant UbcH5c onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Equilibrate the sensor chip with running buffer.

-

Inject a series of concentrations of this compound over the sensor surface and monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where the running buffer flows over the chip.

-

Due to the covalent nature of the interaction, regeneration of the sensor surface is not typically performed between injections of a concentration series. A new surface is used for each experiment.

-

Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding with a covalent component) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

In-Gel Fluorescence Labeling

This method is used to visualize the covalent binding of a fluorescently tagged probe derived from this compound to UbcH5c.

Materials:

-

Fluorescently labeled this compound probe

-

Recombinant human UbcH5c

-

Reaction buffer (e.g., PBS)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Incubate recombinant UbcH5c with the fluorescently labeled this compound probe at 37°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled UbcH5c directly in the gel using a fluorescence gel scanner.

-

As a control, perform a competition experiment by pre-incubating UbcH5c with an excess of unlabeled this compound before adding the fluorescent probe.

Immunoprecipitation

Immunoprecipitation is used to confirm the interaction of this compound with endogenous UbcH5c in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

This compound or a biotinylated version of the inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-UbcH5c antibody or streptavidin beads

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with this compound or its biotinylated analogue.

-

Lyse the cells and pre-clear the lysate to reduce non-specific binding.

-

For endogenous UbcH5c pulldown, incubate the lysate with an anti-UbcH5c antibody followed by protein A/G beads. For pulldown of the biotinylated probe, incubate the lysate with streptavidin beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting to detect UbcH5c and confirm the interaction.

Freund's Adjuvant-Induced Arthritis (AIA) in Rats

This in vivo model is used to evaluate the anti-inflammatory and anti-arthritic effects of this compound.[1][2][3][4]

Animals:

-

Male Wistar rats (or other susceptible strain)

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

This compound formulated for oral administration (e.g., in corn oil)

-

Calipers for measuring paw thickness

-

Arthritis scoring system

Procedure:

-

Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or the subplantar region of a hind paw.

-

Monitor the animals daily for the onset and progression of arthritis, which typically develops in the non-injected paws around day 10-12 post-immunization.

-

From day 10 to day 20 post-immunization, administer this compound orally at doses of 5 and 20 mg/kg daily. A vehicle control group should receive the formulation vehicle only.

-

Measure the thickness of the hind paws daily using calipers to assess swelling.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity). The total arthritis score is the sum of the scores for all four paws.

-

At the end of the study, animals can be euthanized, and tissues collected for histological analysis of joint inflammation and damage. Blood samples can be collected to measure inflammatory cytokine levels.[5][6][7][8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving UbcH5c and the experimental workflow for the discovery and characterization of this compound.

Figure 1: Simplified signaling pathways involving UbcH5c.

Figure 2: Experimental workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of selective probes and potential therapeutic agents targeting the ubiquitin-conjugating enzyme UbcH5c. Its covalent mechanism of action and demonstrated efficacy in a preclinical model of rheumatoid arthritis highlight its potential. This technical guide provides a foundational resource for researchers seeking to utilize this compound in their studies of ubiquitination, inflammation, and other UbcH5c-mediated cellular processes. Further investigation into its broader selectivity, off-target effects, and efficacy in other disease models will be crucial for its continued development.

References

- 1. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]

- 2. In vitro ubiquitination assay [bio-protocol.org]

- 3. chondrex.com [chondrex.com]

- 4. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokines in the pathogenesis of rheumatoid arthritis: new players and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seejph.com [seejph.com]

- 7. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. content-assets.jci.org [content-assets.jci.org]

UbcH5c-IN-1: A Technical Guide for Investigating the Ubiquitin-Proteasome System

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the application of UbcH5c-IN-1 in studying the ubiquitin-proteasome system (UPS). This compound is a potent and selective small-molecule inhibitor of the Ubiquitin-conjugating enzyme E2, UbcH5c, a key enzyme in the ubiquitination cascade. This guide provides detailed data, experimental protocols, and visual pathways to facilitate the effective use of this compound in research and development.

Introduction: The Ubiquitin-Proteasome System and the Role of UbcH5c

The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The process of tagging proteins for degradation involves a three-step enzymatic cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[1][2]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[1][2]

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 to the target protein.[1][2]

UbcH5c (also known as UBE2D3) is a prominent member of the E2 family and is implicated in numerous critical cellular pathways, including the TNF-α-triggered NF-κB activation pathway.[3] Its involvement in pathways that regulate inflammation and cell survival has made it a significant target for therapeutic intervention in diseases such as rheumatoid arthritis and cancer.[3][4][5][6]

This compound: A Selective Covalent Inhibitor

This compound is a potent and selective inhibitor designed to target UbcH5c. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue (Cys85) of UbcH5c.[3][4] This irreversible binding effectively inactivates the enzyme, preventing it from transferring ubiquitin to E3 ligases and their substrates, thereby blocking the downstream signaling and protein degradation events mediated by UbcH5c. This specificity makes this compound an invaluable chemical probe for elucidating the specific functions of UbcH5c.

Quantitative Data

The following tables summarize the key quantitative parameters associated with UbcH5c inhibitors.

Table 1: Binding Affinity of UbcH5c Inhibitors

| Compound | Target | Binding Affinity (Kd) | Method |

| This compound | E2 UbcH5c | 283 nM[4] | Not Specified |

| DHPO | UbcH5c | 3.75 x 10-5 M (37.5 µM)[5] | Surface Plasmon Resonance |

Note: DHPO is another identified small-molecule inhibitor of UbcH5c, and its data is included for comparative purposes.

Table 2: In Vivo Efficacy of this compound in an Adjuvant Arthritis (AA) Rat Model

| Treatment Group | Dosage (p.o.) | Treatment Duration | Outcome |

| This compound | 5 mg/kg, daily | Day 10-20 post-immunization | Appreciable decrease in arthritis index score and hind paw swelling rate compared to vehicle control.[4] |

| This compound | 20 mg/kg, daily | Day 10-20 post-immunization | Appreciable decrease in arthritis index score and hind paw swelling rate compared to vehicle control.[4] |

| Vehicle Control | N/A | Day 10-20 post-immunization | Standard progression of arthritis symptoms.[4] |

Signaling and Experimental Workflow Diagrams

Caption: The ubiquitination cascade and the point of inhibition by this compound.

Caption: UbcH5c's role in the TNF-α induced NF-κB pathway and its inhibition.

Caption: A generalized experimental workflow for evaluating UbcH5c inhibitors.

Experimental Protocols

In Vitro Ubiquitination Assay to Test this compound Activity

This protocol is adapted from general ubiquitination assay procedures to specifically assess the inhibitory potential of this compound.[7]

A. Reagents:

-

E1 Activating Enzyme (human recombinant)

-

E2 Conjugating Enzyme (human recombinant UbcH5c)

-

E3 Ligase (e.g., cIAP1 or TRAF6, relevant to the pathway of interest)

-

Ubiquitin (human recombinant)

-

Substrate protein (e.g., RIP1 for the NF-κB pathway)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

ATP Solution: 10 mM ATP in assay buffer

-

4x LDS Sample Buffer (non-reducing)

-

DMSO (vehicle control)

B. Protocol:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

E1 Enzyme (e.g., 100 nM)

-

UbcH5c (e.g., 500 nM)

-

E3 Ligase (e.g., 1 µM)

-

Substrate (e.g., 1 µM)

-

Ubiquitin (e.g., 10 µM)

-

Assay Buffer to a final volume of 15 µL.

-

-

Prepare serial dilutions of this compound in DMSO. Add 1 µL of the inhibitor dilution or DMSO (for vehicle control) to the reaction mixture.

-

Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to UbcH5c.

-

Initiate the ubiquitination reaction by adding 4 µL of 10 mM ATP solution (final concentration 2 mM).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 5 µL of 4x LDS sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein or ubiquitin to visualize the formation of polyubiquitin chains. A reduction in the high-molecular-weight ubiquitin smear for the substrate indicates inhibition.

In Vivo Adjuvant-Induced Arthritis (AA) Model

This protocol describes the in vivo testing of this compound in a rat model of rheumatoid arthritis.[4]

A. Materials and Animals:

-

Lewis rats (male, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle (e.g., Corn oil with a small percentage of DMSO)

-

Calipers for measuring paw thickness

-

Scoring system for arthritis index

B. Protocol:

-

Induction of Arthritis: Induce arthritis by injecting 100 µL of CFA into the subplantar region of the left hind paw of each rat on day 0.

-

Animal Grouping: On day 10 post-immunization, when signs of arthritis are apparent, randomly divide the rats into three groups:

-

Group 1: Vehicle control

-

Group 2: this compound (5 mg/kg)

-

Group 3: this compound (20 mg/kg)

-

-

Drug Administration: Administer this compound or vehicle daily via oral gavage (p.o.) from day 10 to day 20 post-immunization.[4]

-

Assessment of Arthritis:

-

Arthritis Index Score: Score the severity of arthritis in all four paws every other day based on a scale (e.g., 0-4 per paw, for a maximum score of 16), where 0 = no inflammation and 4 = severe inflammation and joint deformity.

-

Paw Swelling: Measure the thickness of both hind paws using calipers every other day. The percentage increase in paw swelling is calculated relative to the initial measurement on day 10.

-

-

Data Analysis: At the end of the study (day 21), sacrifice the animals. Compare the arthritis index scores and paw swelling rates between the treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Western Blot for NF-κB Pathway Analysis

This protocol is for assessing the effect of UbcH5c inhibition on key proteins in the NF-κB signaling pathway.[5]

A. Reagents:

-

Cell lines (e.g., Panc1, SW1990, or other relevant lines)

-

This compound

-

TNF-α (or another pathway stimulus)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-UbcH5c, anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

B. Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

-

Stimulation: In the final 30 minutes of treatment, stimulate the cells with TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add sample buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band intensities using densitometry software. A successful inhibition of UbcH5c should lead to a decrease in the phosphorylation of IκBα and p65 and a stabilization (reduced degradation) of total IκBα.

References

- 1. The roles of the ubiquitin-proteasome system in renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of UbcH5c~Ub is the result of a shift in inter-domain motions of the conjugate when bound to the U-box E3 ligase E4B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro ubiquitination assay [bio-protocol.org]

Investigating UbcH5c Function with the Covalent Inhibitor UbcH5c-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Within the UPS cascade, ubiquitin-conjugating enzymes (E2s) play a pivotal role in transferring ubiquitin from an E1 activating enzyme to a substrate, often in concert with an E3 ubiquitin ligase. UbcH5c (also known as UBE2D3) is a member of the UbcH5 family of E2 enzymes and is a key player in various signaling pathways, most notably the NF-κB and p53 pathways. Its involvement in processes such as cell proliferation, apoptosis, and immune responses has made it an attractive target for therapeutic intervention.

This technical guide provides an in-depth overview of the function of UbcH5c and the utility of the covalent inhibitor, UbcH5c-IN-1, as a tool to investigate its biological roles. We will detail the mechanism of action of this compound, present available quantitative data, provide comprehensive experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.

UbcH5c and its Inhibitor, this compound

UbcH5c is a 17 kDa protein that shares high sequence identity with other UbcH5 family members, UbcH5a and UbcH5b. It participates in the ubiquitination of a wide range of substrates, thereby regulating their stability and function.

This compound is a potent and selective small-molecule inhibitor of UbcH5c. It acts as a covalent inhibitor, forming an irreversible bond with the active site cysteine residue (Cys85) of UbcH5c. This covalent modification effectively inactivates the enzyme, preventing it from participating in the ubiquitin conjugation cascade.

Data Presentation

| Inhibitor | Target | Parameter | Value | Reference |

| This compound | UbcH5c | Kd | 283 nM | |

| DHPO | UbcH5c | KD | 37.5 µM | |

| DHPO | Pancreatic Cancer Cells (Panc1) | IC50 (Cell Viability) | 25 µM |

Signaling Pathways Involving UbcH5c

UbcH5c is a key regulator of at least two major signaling pathways with profound implications in cancer and inflammation: the NF-κB and p53 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In the canonical pathway, activation by stimuli such as TNF-α leads to the recruitment of E3 ligases like c-IAP1 and TRAF2. UbcH5c, in conjunction with these E3s, is responsible for the K48-linked polyubiquitination of IκBα, the inhibitor of NF-κB. This ubiquitination marks IκBα for proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of UbcH5c by this compound is expected to prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory response.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress. The stability and activity of p53 are tightly controlled by the E3 ubiquitin ligase MDM2. UbcH5c is one of the E2 enzymes that collaborates with MDM2 to mediate the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting UbcH5c, this compound is expected to reduce p53 ubiquitination, leading to its stabilization and accumulation. This, in turn, can enhance p53-mediated tumor suppressor functions, such as cell cycle arrest and apoptosis.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of UbcH5c inhibitors. The following sections provide step-by-step methodologies for key assays.

In Vitro UbcH5c Ubiquitination Assay

This assay is fundamental to confirming the inhibitory activity of a compound on UbcH5c's enzymatic function.

Materials:

-

Recombinant human E1 enzyme (e.g., UBE1)

-

Recombinant human UbcH5c (E2)

-

Recombinant E3 ligase (e.g., TRAF6 or MDM2, depending on the substrate)

-

Substrate protein (e.g., IκBα or p53)

-

Ubiquitin

-

ATP

-

10x Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies against the substrate and ubiquitin

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Prepare a reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine the following:

-

2.5 µL of 10x Ubiquitination Buffer

-

100 nM E1 enzyme

-

500 nM UbcH5c

-

200 nM E3 ligase

-

1 µM substrate protein

-

10 µM Ubiquitin

-

Variable concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control. Pre-incubate the inhibitor with UbcH5c for 30 minutes on ice to allow for covalent bond formation.

-

Nuclease-free water to a final volume of 22.5 µL.

-

-

Initiate the reaction by adding 2.5 µL of 20 mM ATP (final concentration 2 mM).

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 8 µL of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the substrate and ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the ubiquitinated substrate bands using a chemiluminescence detection system. A decrease in the intensity of polyubiquitinated substrate bands in the presence of this compound indicates inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cells expressing endogenous or over-expressed UbcH5c

-

This compound (or other test compounds) dissolved in DMSO

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

SDS-PAGE and Western blot reagents

-

Anti-UbcH5c antibody

Protocol:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO vehicle control for 1-2 hours in culture media.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble UbcH5c in each sample by Western blotting using an anti-UbcH5c antibody.

-

Quantify the band intensities and plot the percentage of soluble UbcH5c as a function of temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.

Experimental Workflows

The discovery and characterization of covalent inhibitors like this compound follows a structured workflow.

Workflow for Covalent Inhibitor Screening and Characterization

This workflow outlines the key stages from initial screening to in-depth characterization of a covalent inhibitor.

Conclusion

UbcH5c is a critical E2 ubiquitin-conjugating enzyme involved in key cellular signaling pathways, making it a compelling target for therapeutic development. The covalent inhibitor this compound serves as a valuable chemical probe to dissect the multifaceted roles of UbcH5c in health and disease. This technical guide provides a foundational understanding of UbcH5c, the properties of this compound, detailed experimental protocols for its characterization, and a visualization of its impact on crucial signaling networks. While further studies are needed to fully elucidate the therapeutic potential of inhibiting UbcH5c, the tools and methodologies described herein will undoubtedly facilitate future research in this exciting area of drug discovery.

UbcH5c Inhibition as a Therapeutic Strategy in Pancreatic Cancer: A Technical Guide

Disclaimer: This technical guide focuses on the anti-cancer effects of UbcH5c inhibition in pancreatic cancer. The majority of the detailed research available in this specific context pertains to the small molecule inhibitor DHPO , and not UbcH5c-IN-1. Therefore, DHPO is used as the primary example in this document to illustrate the therapeutic potential of targeting UbcH5c. This compound is a potent and selective inhibitor of UbcH5c with a reported Kd of 283 nM, though its efficacy in pancreatic cancer has not been extensively published.[1]

Introduction

Pancreatic cancer is a highly lethal malignancy with limited effective treatment options.[2][3][4] The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in the pathogenesis of various cancers, including pancreatic cancer.[5][6] Ubiquitin-conjugating enzymes (E2s), such as UbcH5c (also known as UBE2D3), play a pivotal role in the ubiquitination cascade. In pancreatic cancer, UbcH5c is overexpressed and its high expression is associated with a poor prognosis.[2][3][4][7] UbcH5c is positively correlated with the expression of Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases and contribute to pancreatic cancer progression and metastasis.[2][3][4]

The inhibition of UbcH5c has emerged as a promising therapeutic strategy. By blocking UbcH5c, the degradation of key tumor-suppressive proteins can be prevented, leading to anti-cancer effects. This guide provides an in-depth overview of the preclinical evidence supporting UbcH5c inhibition in pancreatic cancer, focusing on the mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

UbcH5c plays a crucial role in the activation of the NF-κB signaling pathway, a key driver of cancer cell proliferation, survival, migration, and metastasis.[2][8] UbcH5c facilitates the ubiquitination and subsequent degradation of IκBα, the inhibitor of NF-κB. The degradation of IκBα releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.

The small molecule inhibitor DHPO has been shown to directly bind to UbcH5c.[2][4][9] This interaction inhibits UbcH5c-mediated IκBα degradation, leading to the suppression of NF-κB activation.[2][3][4] This mechanism is central to the anti-cancer activity of UbcH5c inhibitors in pancreatic cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ubiquitin signaling in pancreatic ductal adenocarcinoma [frontiersin.org]

- 6. Expanding the ubiquitin code in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: UbcH5c-IN-1 In Vitro Ubiquitination Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the inhibitory activity of UbcH5c-IN-1, a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c.

Introduction

The ubiquitin-proteasome system is a critical pathway regulating protein degradation and cellular signaling. The E2 ubiquitin-conjugating enzyme UbcH5c (also known as UBE2D3) plays a significant role in this pathway and is implicated in various diseases, making it an attractive therapeutic target. This compound is a small molecule inhibitor that covalently binds to the active site cysteine (Cys85) of UbcH5c, thereby inhibiting its function.[1] This document outlines the materials, methods, and data interpretation for assessing the inhibitory potential of this compound in a reconstituted in vitro ubiquitination system.

Signaling Pathway of UbcH5c-Mediated Ubiquitination

The process of ubiquitination involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme (UbcH5c): Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

This compound specifically targets the E2 enzyme, UbcH5c, preventing the transfer of ubiquitin to the E3 ligase and subsequently to the substrate.

Quantitative Data Summary

This compound has been characterized as a potent inhibitor of UbcH5c. While a specific IC50 value from a biochemical ubiquitination assay is not consistently reported in the literature, its high affinity is demonstrated by its dissociation constant (Kd).

| Compound | Target | Parameter | Value | Notes |

| This compound | UbcH5c | Kd | 283 nM | Determined by covalent binding to Cys85.[1] |

| This compound | UbcH5c | IC50 | Not Reported | The IC50 for covalent inhibitors is time-dependent. A detailed protocol for its determination is provided below. |

Experimental Protocol: In Vitro Ubiquitination Assay for this compound

This protocol is designed to determine the inhibitory effect of this compound on the auto-ubiquitination of an E3 ligase, such as CHIP (C-terminus of Hsp70-interacting protein), which is a known partner of UbcH5c.[2][3] The readout is performed via Western blotting to detect the formation of polyubiquitin chains.

Materials and Reagents

-

Enzymes:

-

Inhibitor:

-

This compound (dissolved in DMSO)

-

-

Buffers and Solutions:

-

Ubiquitination Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT

-

ATP Solution: 100 mM

-

DMSO (vehicle control)

-

SDS-PAGE Sample Buffer (4x)

-

Nuclease-free water

-

-

Antibodies:

-

Anti-Ubiquitin antibody

-

Anti-CHIP antibody (optional, for loading control)

-

HRP-conjugated secondary antibody

-

-

Other:

-

Protein standards

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Gel imaging system

-

Experimental Workflow

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a 1x ubiquitination reaction buffer from the 10x stock.

-

Prepare a working solution of ATP (e.g., 10 mM) in nuclease-free water.

-

Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the reaction should be kept constant and low (e.g., <1%).

-

-

Pre-incubation of UbcH5c with Inhibitor:

-

In separate microcentrifuge tubes, prepare the following mixtures for each inhibitor concentration to be tested, including a vehicle control (DMSO) and a no-E2 control:

-

UbcH5c (final concentration: ~100-200 nM)

-

This compound (at various final concentrations) or DMSO

-

1x Ubiquitination Reaction Buffer

-

Nuclease-free water to a pre-reaction volume.

-

-

Incubate the mixtures for 30 minutes at room temperature to allow for the covalent binding of this compound to UbcH5c.

-

-

Initiation of Ubiquitination Reaction:

-

To each pre-incubated mixture, add the following components to initiate the reaction (final concentrations are suggestions and may need optimization):[4]

-

E1 enzyme (~50 nM)

-

CHIP (E3 ligase) (~200-500 nM)

-

Ubiquitin (~5-10 µM)

-

ATP (final concentration: 2 mM)

-

-

The final reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 60 minutes. The incubation time can be varied to assess the time-dependency of the covalent inhibitor.

-

-

Termination of Reaction:

-

Stop the reactions by adding 4x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate the reaction products by SDS-PAGE using an appropriate percentage gel to resolve high molecular weight polyubiquitin chains.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against ubiquitin.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Data Analysis:

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the intensity of the high molecular weight polyubiquitin smear for each lane.

-

Normalize the data to a loading control if necessary (e.g., anti-CHIP blot).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Expected Results and Interpretation

In the absence of this compound (vehicle control), a high molecular weight smear corresponding to the polyubiquitination of CHIP should be observed. With increasing concentrations of this compound, the intensity of this smear should decrease, indicating inhibition of UbcH5c activity. The no-E2 control should not show any significant ubiquitination. By quantifying the reduction in the polyubiquitin signal at different inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value. Given that this compound is a covalent inhibitor, the calculated IC50 will be dependent on the pre-incubation and reaction times.

References

Application Notes and Protocols for UbcH5c-IN-1 in a Freund's Adjuvant Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of UbcH5c-IN-1, a potent and selective inhibitor of the E2 ubiquitin-conjugating enzyme UbcH5c, in a preclinical rat model of rheumatoid arthritis.[1] UbcH5c is a key enzyme in the TNF-α-triggered NF-κB signaling pathway, a critical inflammatory cascade in autoimmune diseases.[2] Inhibition of UbcH5c presents a promising therapeutic strategy for rheumatoid arthritis. This document details the protocols for inducing Freund's Complete Adjuvant (FCA) arthritis in rats, administration of this compound, and methods for evaluating its anti-arthritic efficacy. Representative data and visualizations of the experimental workflow and underlying signaling pathway are included to facilitate experimental design and execution.

Introduction to UbcH5c and this compound

Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes, including the inflammatory response. The process involves a cascade of three enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). UbcH5c (also known as UBE2D3) is an E2 ubiquitin-conjugating enzyme that plays a pivotal role in the activation of the nuclear factor kappa B (NF-κB) signaling pathway, particularly downstream of tumor necrosis factor-alpha (TNF-α) stimulation.[2] In this pathway, UbcH5c facilitates the polyubiquitination of upstream signaling components, which is essential for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound (also referred to as compound 6d) is a potent, selective, and covalent small-molecule inhibitor of UbcH5c, with a reported dissociation constant (Kd) of 283 nM.[1][3] It acts by forming a covalent adduct with the active site cysteine (Cys85) of UbcH5c.[4] Due to its role in modulating the NF-κB pathway, this compound has been identified as a promising lead compound for the development of novel anti-rheumatoid arthritis (RA) agents.[1][3][4]

Freund's Adjuvant-Induced Arthritis (AIA) Model

The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutic agents. A single injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust, polyarticular inflammation that shares many immunological and histopathological features with human RA.[5] Key characteristics include pronounced swelling of the paws, infiltration of inflammatory cells into the synovium, cartilage degradation, and bone erosion. The disease typically develops around 12-14 days post-injection and persists for several weeks.[5]

Experimental Protocols

Materials and Reagents

-

Animals: Male Sprague-Dawley or Lewis rats (6-8 weeks old, 180-220 g). Lewis rats are highly susceptible, while Sprague-Dawley rats also show a robust response.

-

Freund's Complete Adjuvant (FCA): Containing 10 mg/mL heat-killed Mycobacterium tuberculosis (Chondrex, Inc. Cat # 7027 or equivalent).[5]

-

This compound: (MedChemExpress, HY-103046 or equivalent).

-

Vehicle for this compound: A suitable vehicle for oral gavage (e.g., 0.5% Sodium Carboxymethylcellulose (CMC) or 10% DMSO in corn oil).

-

Anesthesia: Isoflurane or other appropriate anesthetic for brief procedures.

-

Measurement Tools: Plethysmometer for paw volume measurement and/or a digital caliper for paw thickness measurement.

-

Gavage Needles: 16-18 gauge, 2-3 inches long, with a rounded tip for rats.

Induction of Adjuvant Arthritis

-

Thoroughly vortex the vial of Freund's Complete Adjuvant to ensure a uniform suspension of the mycobacteria.

-

Anesthetize the rat using isoflurane.

-

Using a 26-gauge needle, inject 0.1 mL of the FCA suspension subcutaneously at the base of the tail.[5] This injection site is advantageous as it allows for arthritis scoring in all four paws.

-

Monitor the animals for recovery from anesthesia and return them to their cages.

-

The day of injection is designated as Day 0. Observe animals daily for clinical signs of arthritis, which typically begin to appear between Day 10 and Day 14.

This compound Treatment Protocol

-

Preparation of Dosing Solution: Prepare fresh dosing solutions of this compound daily. Dissolve the compound in the chosen vehicle to achieve final concentrations for doses of 5 mg/kg and 20 mg/kg. The final volume for oral gavage should be in the range of 5-10 mL/kg body weight.

-

Animal Groups: On Day 10, when signs of arthritis are typically becoming apparent, randomize the animals into the following groups (n=6-8 per group):

-

Group 1: Normal Control: Healthy rats receiving vehicle only.

-

Group 2: Arthritis Control: FCA-injected rats receiving vehicle only.

-

Group 3: this compound (5 mg/kg): FCA-injected rats receiving 5 mg/kg of this compound.

-

Group 4: this compound (20 mg/kg): FCA-injected rats receiving 20 mg/kg of this compound.

-

-

Administration: Administer the assigned treatment (vehicle or this compound) once daily via oral gavage from Day 10 to Day 20 post-FCA injection.[1][3]

Evaluation of Arthritis Severity

-

Arthritis Index Score: Score the animals for arthritis every 2-3 days, starting from Day 10 until the end of the experiment. Assess each of the four paws based on the severity of erythema (redness) and swelling, using a scale of 0-4 for each paw.

-

0: No signs of arthritis.

-

1: Erythema and mild swelling confined to the tarsals or ankle joint.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum possible score per animal is 16 (4 paws x score of 4).

-

-

Paw Swelling Measurement: Measure the volume of both hind paws using a plethysmometer on the same days as the arthritis scoring. The percentage increase in paw volume relative to a baseline measurement taken on Day 0 can be calculated.

-

Body Weight: Monitor and record the body weight of each animal every 2-3 days as an indicator of systemic inflammation and general health.

Data Presentation

The following tables present illustrative data reflecting the expected outcomes of this compound treatment, based on reports of "appreciable decreases" in arthritic parameters.[1][3]

Table 1: Effect of this compound on Arthritis Index Score in FCA-Induced Arthritic Rats (Illustrative Data)

| Treatment Group | Day 10 | Day 14 | Day 17 | Day 21 |

| Normal Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Arthritis Control (Vehicle) | 1.5 ± 0.5 | 6.8 ± 1.2 | 10.5 ± 1.8 | 12.3 ± 2.1 |

| This compound (5 mg/kg) | 1.4 ± 0.4 | 4.5 ± 0.9 | 6.2 ± 1.1 | 7.1 ± 1.5 |

| This compound (20 mg/kg) | 1.5 ± 0.6 | 3.1 ± 0.7** | 4.0 ± 0.8 | 4.5 ± 1.0 |

| Data are presented as Mean ± SD. Statistical significance vs. Arthritis Control: *p<0.05, **p<0.01, **p<0.001. |

Table 2: Effect of this compound on Hind Paw Volume (mL) in FCA-Induced Arthritic Rats (Illustrative Data)

| Treatment Group | Day 0 (Baseline) | Day 14 | Day 21 |

| Normal Control | 1.25 ± 0.10 | 1.28 ± 0.11 | 1.30 ± 0.12 |

| Arthritis Control (Vehicle) | 1.26 ± 0.09 | 2.55 ± 0.25 | 2.98 ± 0.31 |

| This compound (5 mg/kg) | 1.24 ± 0.11 | 2.01 ± 0.19 | 2.25 ± 0.24 |

| This compound (20 mg/kg) | 1.27 ± 0.08 | 1.75 ± 0.15 | 1.89 ± 0.18*** |

| Data are presented as Mean ± SD. Statistical significance vs. Arthritis Control: *p<0.05, **p<0.01, **p<0.001. |

Visualizations

Experimental Workflow

Caption: Experimental timeline for this compound treatment in the AIA rat model.

UbcH5c in the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural analysis of recombinant human ubiquitin-conjugating enzyme UbcH5c - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for UbcH5c-IN-1 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

It is important to note that a comprehensive search of published scientific literature did not yield specific studies detailing the administration of UbcH5c-IN-1 in mouse models. The following application notes and protocols have been developed by adapting data from in vivo studies of a structurally related UbcH5c inhibitor, DHPO, in mice, and from a study of this compound in a rat model. These protocols are intended to serve as a starting point for researchers and should be optimized for specific experimental needs.

Introduction

UbcH5c (also known as UBE2D3) is a ubiquitin-conjugating enzyme (E2) that plays a critical role in various cellular processes, including the regulation of the NF-κB signaling pathway.[1][2] Its involvement in inflammation and cancer has made it an attractive target for therapeutic intervention. This compound is a potent and selective small-molecule inhibitor of UbcH5c.[3] These notes provide detailed information on potential administration routes and dosages for UbcH5c inhibitors in mice for preclinical research.

Data Presentation: In Vivo Administration of UbcH5c Inhibitors

The following tables summarize the administration routes and dosages of UbcH5c inhibitors in rodent models based on available literature.

Table 1: Intraperitoneal Administration of UbcH5c Inhibitor (DHPO) in Mice [1][4][5]

| Parameter | Panc1 Orthotopic Model | SW1990 Orthotopic Model |

| Compound | DHPO | DHPO |

| Mouse Strain | Male SCID Mice | Male SCID Mice |

| Administration Route | Intraperitoneal (i.p.) Injection | Intraperitoneal (i.p.) Injection |

| Dosage | 5 mg/kg/day | 10 mg/kg/day |

| Frequency | Daily (7 days/week) | Daily (7 days/week) |

| Duration | 5 weeks | 4 weeks |

| Vehicle | Not explicitly stated, but likely a solvent such as DMSO followed by dilution in saline or corn oil. | Not explicitly stated, but likely a solvent such as DMSO followed by dilution in saline or corn oil. |

Table 2: Oral Administration of this compound in Rats [3]

| Parameter | Adjuvant Arthritis Model |

| Compound | This compound |

| Animal Model | Freund's Adjuvant (CFA)-induced Adjuvant Arthritis (AA) rat model |

| Administration Route | Oral (p.o.) |

| Dosage | 5 and 20 mg/kg |

| Frequency | Daily |

| Duration | 10-20 days post-immunization |

| Vehicle | Not explicitly stated, but a common formulation is dissolution in an organic solvent (e.g., DMSO) followed by suspension in an oil (e.g., corn oil). |

Signaling Pathway

UbcH5c is a key enzyme in the ubiquitination cascade that leads to the activation of the NF-κB signaling pathway. Inhibition of UbcH5c can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[1][2]

Caption: UbcH5c in the NF-κB Signaling Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of a UbcH5c inhibitor in a mouse model of disease.

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice (Proposed)

This protocol is adapted from the in vivo study of the UbcH5c inhibitor DHPO in mice.[1][4]

Materials:

-

This compound

-

Vehicle components (e.g., DMSO, sterile saline, corn oil)

-

Sterile 1 mL syringes

-

Sterile 25-27 gauge needles

-

70% ethanol

-

Animal scale

-

Appropriate mouse restraint device

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing volume of 100 µL for a 25g mouse at 5 mg/kg, a stock solution of 12.5 mg/mL would be required if diluted 1:10 in a carrier vehicle.

-

On the day of injection, dilute the stock solution with a suitable vehicle such as sterile saline or corn oil to the final desired concentration. Ensure the final DMSO concentration is below 10% to minimize toxicity. Vortex or sonicate to ensure a homogenous suspension.

-

-

Animal Preparation:

-

Weigh each mouse to determine the precise injection volume.

-

Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back.

-

Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.

-

-

Injection:

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Swab the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Monitor the mouse for any signs of distress, such as lethargy, labored breathing, or abdominal swelling, for at least 30 minutes post-injection.

-

Continue daily monitoring for the duration of the study, including body weight and clinical signs of toxicity.

-

Protocol 2: Oral Gavage of this compound in Mice (Proposed)

This protocol is adapted from the in vivo study of this compound in rats and standard oral gavage procedures in mice.[3]

Materials:

-

This compound

-

Vehicle components (e.g., DMSO, corn oil, or 0.5% methylcellulose)

-

Sterile 1 mL syringes

-

20-22 gauge, flexible or rigid, ball-tipped oral gavage needles

-

Animal scale

-

Appropriate mouse restraint device

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in 100% DMSO.

-

On the day of administration, create a suspension of the stock solution in a vehicle such as corn oil or 0.5% methylcellulose. For example, a common formulation is 10% DMSO, 90% corn oil. Vortex thoroughly to ensure a uniform suspension.

-

-

Animal Preparation:

-

Weigh each mouse to determine the precise administration volume. The typical maximum oral gavage volume for a mouse is 10 mL/kg.

-

Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Administration:

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle. Do not force it. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, advance it to the pre-measured depth.

-

Slowly administer the calculated volume of the this compound suspension.

-

Gently remove the gavage needle.

-

-

Post-administration Monitoring:

-

Monitor the mouse for any signs of distress, such as coughing, choking, or difficulty breathing, which could indicate accidental administration into the trachea.

-

Continue daily monitoring for the duration of the study, including body weight and any signs of gastrointestinal upset.

-

References

- 1. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting E2 ubiquitin-conjugating enzyme UbcH5c by small molecule inhibitor suppresses pancreatic cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Western Blot Analysis for NF-κB Inhibition by UbcH5c-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the NF-κB Pathway via UbcH5c

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a critical role in regulating inflammatory responses, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitor proteins, most notably Inhibitor of κB alpha (IκBα).[3]

Activation of the canonical NF-κB pathway, often initiated by stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), triggers the activation of the IκB kinase (IKK) complex.[1][2] IKK then phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[4][5] This phosphorylation event creates a recognition site for an E3 ubiquitin ligase complex, SCF/β-TrCP, which mediates the attachment of K48-linked polyubiquitin chains to IκBα.[5][6] This ubiquitination is dependent on an E2 ubiquitin-conjugating enzyme, UbcH5c (also known as UBE2D3).[4][5][7] The polyubiquitin tag targets IκBα for rapid degradation by the 26S proteasome.[1][4][6] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][5]

UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of the UbcH5c E2 enzyme.[8] By covalently binding to the active site cysteine (Cys85) of UbcH5c, it blocks the transfer of ubiquitin, thereby preventing the ubiquitination and subsequent degradation of IκBα.[8] This stabilizes the NF-κB/IκBα complex in the cytoplasm, effectively inhibiting NF-κB nuclear translocation and downstream signaling. This makes this compound a valuable tool for studying the NF-κB pathway and a potential therapeutic lead for inflammatory diseases and cancer.[8][9]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific step inhibited by this compound.

Experimental Workflow

A typical Western blot experiment to assess the inhibitory activity of this compound involves cell culture, stimulation to activate the NF-κB pathway, treatment with the inhibitor, protein extraction, and immunoblotting for key pathway proteins.

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the tables below are structured to present typical results from such an experiment. Data from a study on a similar UbcH5c inhibitor, DHPO, is included for illustrative purposes.[9] Researchers should use this format to tabulate their own densitometry results.

Table 1: Effect of UbcH5c Inhibitor on NF-κB Pathway Protein Levels (Illustrative data based on expected outcomes and published results for similar compounds[9])

| Treatment Group | p-p65 / Total p65 (Normalized Ratio) | p-IκBα / Total IκBα (Normalized Ratio) | Total IκBα / Loading Control (Normalized Ratio) |

| Vehicle Control (Unstimulated) | 0.10 ± 0.02 | 0.05 ± 0.01 | 1.00 ± 0.08 |

| Vehicle Control + TNF-α | 1.00 ± 0.11 | 1.00 ± 0.12 | 0.25 ± 0.05 |

| 1 µM this compound + TNF-α | 0.65 ± 0.09 | 0.70 ± 0.08 | 0.68 ± 0.07 |

| 5 µM this compound + TNF-α | 0.32 ± 0.06 | 0.35 ± 0.05 | 0.89 ± 0.10 |

| 10 µM this compound + TNF-α | 0.15 ± 0.04 | 0.18 ± 0.03 | 0.95 ± 0.09 |

Data are represented as mean ± SD, normalized to the TNF-α stimulated group.

Detailed Experimental Protocols

5.1. Cell Culture and Treatment

-

Cell Lines: Human cervical cancer cells (HeLa), pancreatic cancer cells (Panc1), or human embryonic kidney cells (HEK293T) are suitable models.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.

-

Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-treatment: Remove the culture medium and replace it with medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add TNF-α (final concentration of 10-20 ng/mL) directly to the medium in each well (except for the unstimulated control). Incubate for the optimal time to observe IκBα degradation (typically 15-30 minutes).

5.2. Protein Lysate Preparation

-

Wash: Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube, avoiding the pellet.

-

Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

5.3. Western Blot Protocol

-

Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 30-40 µg of total protein per lane into a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.

-

Blocking: Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies:

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-NF-κB p65

-

Mouse anti-phospho-IκBα (Ser32/36)

-

Rabbit anti-IκBα

-

Mouse anti-GAPDH or anti-β-Actin (as a loading control)

-

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize total protein levels to the loading control (GAPDH or β-Actin) to correct for loading differences.

References

- 1. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NF-κB by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Ubiquitination in NF-κB Signaling during Virus Infection [mdpi.com]

- 5. The Many Roles of Ubiquitin in NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB by ubiquitination and degradation of the IκBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB Signaling by A20 Through Disruption of Ubiquitin Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]